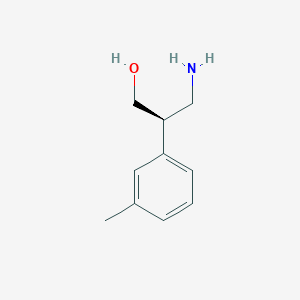![molecular formula C53H53N3O7Si B13098914 N-benzoyl-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13098914.png)
N-benzoyl-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMT-dC (bz) Phosphoramidite , belongs to the group of DNA phosphoramidites. Let’s break down its structure:
Base: Cytidine ©
Protecting Groups:
Empirical Formula: C₄₆H₅₂N₅O₈P
Molecular Weight: 833.91 g/mol
CAS Number: 102212-98-6
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of DMT-dC (bz) Phosphoramidite involves several steps
Nucleoside Synthesis: Start with the preparation of the nucleoside cytidine.
Benzoylation: Introduce the benzoyl group at the exocyclic amine function of cytidine.
Dimethoxytritylation: Protect the 5’-hydroxyl group with a DMT group.
Phosphitylation: Introduce the phosphoramidite functionality.
Deprotection: Cleavage of protecting groups to obtain the final compound.
Industrial Production:: DMT-dC (bz) Phosphoramidite is commercially available and widely used in automated oligonucleotide synthesis.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: DMT-dC (bz) can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: It participates in substitution reactions.
Coupling: Key for oligonucleotide synthesis.
Deprotection: Standard conditions using concentrated ammonia solution.
Cleavage: 8 hours at 55°C or 24 hours at room temperature.
Coupling: High coupling efficiency due to Proligo’s DNA phosphoramidites.
Wissenschaftliche Forschungsanwendungen
DMT-dC (bz) Phosphoramidite finds applications in:
Chemistry: Oligonucleotide synthesis.
Biology: DNA and RNA research.
Medicine: Antisense therapy, gene editing, and drug development.
Industry: Diagnostic assays and biotechnology.
Wirkmechanismus
The compound’s mechanism involves interactions with molecular targets, affecting gene expression, protein synthesis, and cellular processes. Further studies are needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
DMT-dC (bz) stands out due to its unique combination of protecting groups. Similar compounds include other DNA phosphoramidites like DMT-dA (bz) and DMT-dG (ib).
Eigenschaften
Molekularformel |
C53H53N3O7Si |
|---|---|
Molekulargewicht |
872.1 g/mol |
IUPAC-Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C53H53N3O7Si/c1-52(2,3)64(44-22-14-8-15-23-44,45-24-16-9-17-25-45)63-46-36-49(56-35-34-48(55-51(56)58)54-50(57)38-18-10-6-11-19-38)62-47(46)37-61-53(39-20-12-7-13-21-39,40-26-30-42(59-4)31-27-40)41-28-32-43(60-5)33-29-41/h6-35,46-47,49H,36-37H2,1-5H3,(H,54,55,57,58)/t46-,47+,49+/m0/s1 |
InChI-Schlüssel |
INFIIPQULLWGJS-FLZXPFFFSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8 |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


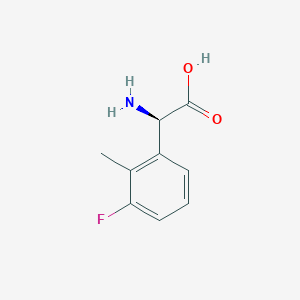


![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
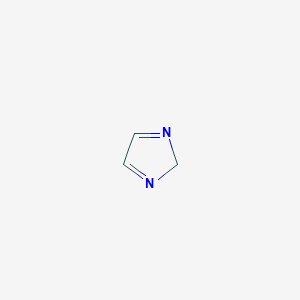
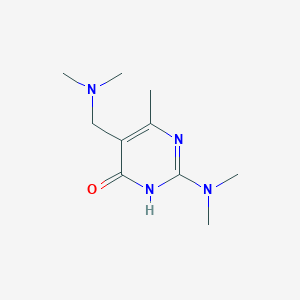

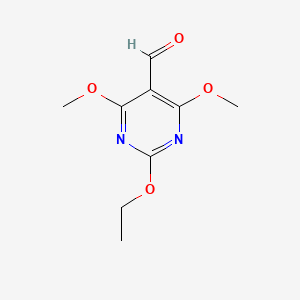

![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
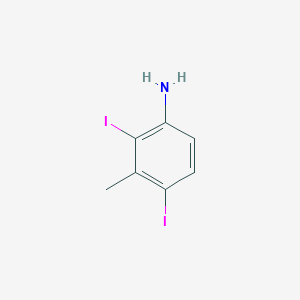
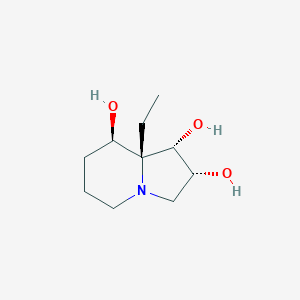
![2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098892.png)
